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Introduction
Crenolanib is an orally bioavailable benzimidazole compound that functions as a potent, type I

inhibitor of class III receptor tyrosine kinases (RTKs).[1] It was initially developed as a highly

selective inhibitor of Platelet-Derived Growth Factor Receptors (PDGFRA and PDGFRB).[2]

Subsequent research revealed its potent activity against FMS-like Tyrosine Kinase 3 (FLT3),

including wild-type and various mutant forms that drive malignancies like Acute Myeloid

Leukemia (AML).[1][3] Unlike type II inhibitors that bind to the inactive kinase conformation,

crenolanib is a type I inhibitor that binds to the active "DFG-in" conformation.[1] This

characteristic allows it to inhibit mutants that are resistant to type II inhibitors.[2] While highly

selective for its primary targets, understanding the off-target profile of crenolanib is critical for

predicting potential adverse effects and identifying opportunities for therapeutic expansion.

Quantitative Summary of Crenolanib's Kinase
Activity
Crenolanib's potency is highest against its intended targets, FLT3 and PDGFRA/B. However,

kinome profiling reveals activity against other kinases, typically at higher concentrations. The

following table summarizes the inhibitory activity of crenolanib against on-target and notable

off-target kinases.
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Target Class Kinase Activity Metric Value (nM) Notes

Primary On-

Targets

FLT3 (Wild-Type

& ITD)
IC50 ~2

Potent inhibition

of wild-type and

common

activating

mutations.[4]

FLT3 (D835

Mutants)
IC50 8.8 - 20

Retains activity

against

resistance-

conferring TKD

mutations.[1][4]

PDGFRA IC50 ~10

High potency

against the alpha

isoform.[1]

PDGFRB IC50 ~1.2

High potency

against the beta

isoform.[1]

Key Off-Targets KIT (c-Kit) IC50 67

Approximately

100-fold less

selective for KIT

than for FLT3.[1]

[2]

KIT (D816V

Mutant)
IC50 2.5

Increased

potency against

this activating

mutation found in

mastocytosis.[1]

ULK2
% Inhibition @

100nM
>50%

Identified in

kinome scans as

a potential off-

target.[5]

MLK1 % Inhibition @

100nM

>50% Identified in

kinome scans as
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a potential off-

target.[5]

TRKA
% Inhibition @

100nM
>50%

Identified in

kinome scans as

a potential off-

target.[5]

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is

required for 50% inhibition in vitro.

Signaling Pathway Analysis
On-Target Signaling Pathways
Crenolanib exerts its primary therapeutic effect by inhibiting the downstream signaling

cascades of FLT3 and PDGFRA. These pathways are crucial for cell proliferation, survival, and

differentiation.[6][7]

FLT3 Signaling: In hematopoietic cells, the binding of FLT3 Ligand (FL) induces receptor

dimerization and autophosphorylation, activating multiple downstream pathways, including

PI3K/AKT, RAS/MAPK, and STAT5.[6][8] Activating mutations, such as internal tandem

duplications (FLT3-ITD), cause constitutive activation of these pathways, leading to

uncontrolled cell growth in AML.[9] Crenolanib blocks the ATP-binding site, preventing receptor

phosphorylation and shutting down these pro-survival signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://en.wikipedia.org/wiki/Crenolanib
https://pmc.ncbi.nlm.nih.gov/articles/PMC3986131/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/crenolanib
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3879910/
https://www.pnas.org/doi/pdf/10.1073/pnas.1320661111
https://pmc.ncbi.nlm.nih.gov/articles/PMC3076284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3076284/
https://www.cusabio.com/c-21278.html
https://www.researchgate.net/figure/FLT3-Signaling-pathways-and-their-dysregulation-in-AML-Illustration-of-normal-FLT3_fig2_374123059
https://www.researchgate.net/figure/Key-signaling-pathways-of-the-FLT3-ITD-receptor_fig1_316220395
https://www.benchchem.com/product/b12771284#investigating-off-target-effects-of-crenolanib
https://www.benchchem.com/product/b12771284#investigating-off-target-effects-of-crenolanib
https://www.benchchem.com/product/b12771284#investigating-off-target-effects-of-crenolanib
https://www.benchchem.com/product/b12771284#investigating-off-target-effects-of-crenolanib
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12771284?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12771284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12771284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

